REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([C:17]2[CH:22]=[C:21]([N+]([O-])=O)[C:20]([OH:26])=[C:19]([N+:27]([O-:29])=[O:28])[CH:18]=2)([CH3:16])[CH3:15])[CH:7]=[C:8]([N+]([O-])=O)[C:9]=1[OH:10])([O-:3])=[O:2].[N+](C1C(O)=C([N+]([O-])=O)C([N+]([O-])=O)=C(C(C2C=CC(O)=CC=2)(C)C)C=1[N+]([O-])=O)([O-])=O.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[N+]([O-])(O)=O.ClC(Cl)C>>[OH:26][C:20]1[CH:21]=[CH:22][C:17]([C:14]([C:6]2[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)([CH3:16])[CH3:15])=[CH:18][C:19]=1[N+:27]([O-:29])=[O:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])C(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
|
Name
|
tetranitrobisphenol A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C1=CC=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A method of synthesizing
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |